molecular formula C20H34N2 B4538382 N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine

N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine

Cat. No. B4538382
M. Wt: 302.5 g/mol
InChI Key: YHJHAUCEPJCWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine often involves the preparation of ternary complexes with transition metals and modifications of the ethanediamine backbone. For instance, the preparation of ternary platinum(II) complexes showcases how altering the methylene chain length impacts molecular interactions, indicative of synthesis versatility in related diamines (Goto et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as copper(II) complexes with modified ethanediamine ligands, reveals how coordination environments and ligand modifications dictate the overall geometry and potential intramolecular interactions. The detailed X-ray diffraction analysis provides a clear view of how these compounds' structures can be manipulated for desired properties (Yang et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving ethanediamine derivatives, such as solvent-free synthesis leading to amino alcohols, illustrate the reactivity and versatility of these molecules. These reactions pave the way for a better understanding of the chemical properties and potential applications of N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine related compounds (Hakimi et al., 2013).

Physical Properties Analysis

Analyses of physical properties, such as thermal stability and solubility, are crucial for understanding how these compounds behave under different conditions. For instance, studies on similar compounds provide insights into their thermal behavior, solubility in various solvents, and phase transitions, which are essential for practical applications (de Sousa et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming complexes, and electrochemical characteristics, are illustrated through the synthesis and characterization of related complexes. These studies reveal the potential of N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine analogs in catalysis, material science, and as ligands in coordination chemistry (Stibrany & Potenza, 2009).

properties

IUPAC Name

N,N,N'-triethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2/c1-4-21(5-2)16-17-22(6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-11,19-20H,4-6,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJHAUCEPJCWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-triethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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